4-Bromo-2-fluoro-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, fluorine, and methoxy substituents on the pyridine ring
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that bromo, fluoro, and methoxy groups on the pyridine ring can influence the compound’s reactivity and interaction with its targets . For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of bromo, fluoro, and methoxy groups on the pyridine ring can influence these properties .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-methoxypyridine. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of pyridine derivatives, is known to be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 4-Bromo-2-fluoro-3-methoxypyridine may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methoxypyridine typically involves the bromination and fluorination of pyridine derivatives. One common method starts with 4-amino-2-methoxypyridine as the precursor. The process involves the following steps:
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of hydrochloric acid.
Bromination: The diazonium salt is then treated with bromine to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
4-Bromo-2-fluoro-3-methoxypyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Used in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: Employed in the production of agrochemicals and materials with specialized properties
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-methoxypyridine
- 4-Bromo-2-methoxypyridine
- 3-Bromo-2-fluoropyridine
Uniqueness
4-Bromo-2-fluoro-3-methoxypyridine is unique due to the specific combination of bromine, fluorine, and methoxy groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications. Compared to similar compounds, it offers a balance of electronic effects and steric hindrance, which can be advantageous in certain chemical reactions .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQOGOPRBGSURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227578-38-2 |
Source
|
Record name | 4-bromo-2-fluoro-3-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.